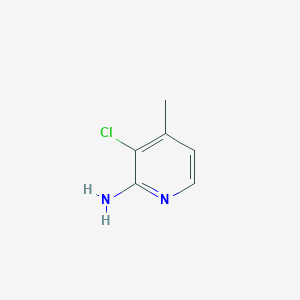

3-Chloro-4-methylpyridin-2-amine

描述

Significance of Halogenated Aminopyridines in Contemporary Chemical Science

Halogenated organic compounds, once considered rare in nature, are now recognized as a significant class of molecules with profound implications for science. nih.gov In medicinal chemistry, the introduction of halogen atoms into a drug candidate is a well-established strategy for optimizing its pharmacological profile. tutorchase.comresearchgate.net Halogens can enhance a molecule's lipophilicity, which influences its ability to cross cell membranes and can improve bioavailability. tutorchase.com They can also modulate metabolic stability by blocking sites susceptible to enzymatic degradation. tutorchase.com

Furthermore, halogens participate in specific non-covalent interactions known as halogen bonds. This interaction, where a halogen atom acts as an electrophilic species, can contribute significantly to the binding affinity and selectivity of a ligand for its biological target, such as a protein or enzyme. nih.govresearchgate.net The versatility of halogens as both steric modulators and participants in specific bonding interactions makes halogenated heterocycles, particularly aminopyridines, highly valuable scaffolds in the design of new therapeutic agents and other functional molecules. researchgate.net

Scope and Relevance of 3-Chloro-4-methylpyridin-2-amine in Heterocyclic Chemistry

This compound, also known as 2-amino-3-chloro-4-picoline, is a multi-functionalized pyridine (B92270) derivative. Its structure is defined by a pyridine ring substituted with an amino group at position 2, a chlorine atom at position 3, and a methyl group at position 4. This specific arrangement of functional groups dictates its reactivity and potential as a building block in organic synthesis.

The pyridine nitrogen atom imparts basicity to the molecule, while the amino group provides a nucleophilic site for further derivatization. libretexts.org The chlorine atom, positioned adjacent to the amino group, is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. The reactivity of the pyridine ring itself towards electrophilic substitution is generally low due to the electron-withdrawing nature of the ring nitrogen. libretexts.org

This combination of reactive sites makes this compound a potentially versatile intermediate for constructing more complex heterocyclic systems. For instance, the amino group can react with carbonyl compounds to form imines, and the chloro substituent can be displaced or used in cross-coupling reactions to build larger molecular architectures. researchgate.net These reactions open pathways to novel, highly substituted pyridine scaffolds that are sought after in materials science and drug discovery. nih.govrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 56960-76-0 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Boiling Point | 231.9 °C at 760 mmHg |

This data is compiled from publicly available chemical supplier information. echemi.comchemicalbook.com

Identification of Knowledge Gaps and Research Opportunities

A review of the scientific literature reveals a significant knowledge gap concerning this compound. While its structural isomer, 2-chloro-4-methylpyridin-3-amine, is well-documented as a crucial precursor to the HIV drug Nevirapine, there is a notable scarcity of published research on the synthesis, reactivity, and applications of this compound itself.

This disparity presents several research opportunities:

Development of Synthetic Routes: There is a need for the development and optimization of efficient and scalable synthetic methods specifically for this compound. Exploring novel synthetic pathways could make this compound more accessible for research.

Exploration of Reactivity: A systematic investigation into the reactivity of its distinct functional groups is warranted. Understanding how the interplay between the adjacent amino and chloro groups influences substitution patterns and reaction outcomes would be of great value to synthetic chemists.

Screening for Biological Activity: Given the prominence of the aminopyridine scaffold in pharmaceuticals, screening this compound and its derivatives for biological activity is a logical next step. Its unique substitution pattern, differing from the Nevirapine precursor, could result in novel interactions with biological targets.

Comparative Studies: Direct comparative studies between this compound and its more studied isomers would provide valuable structure-activity relationship (SAR) data, shedding light on how subtle changes in substituent positioning on the pyridine ring can lead to dramatic differences in chemical and biological properties. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBLRRXUGPZNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431802 | |

| Record name | 2-Amino-3-chloro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56960-76-0 | |

| Record name | 2-Amino-3-chloro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Route Optimization for 3 Chloro 4 Methylpyridin 2 Amine

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Catalyst Selection and Ligand Design

Catalysis is central to the efficient synthesis of substituted pyridines. In routes involving cross-coupling reactions to form the C-N bond, the Buchwald-Hartwig amination is a prominent method. The selection of the palladium catalyst and its associated ligand is critical for reaction success.

Modern approaches often employ bulky, electron-rich phosphine (B1218219) ligands to enhance the activity of the palladium catalyst. These ligands facilitate the challenging oxidative addition of the aryl chloride and subsequent reductive elimination. Generations of Buchwald ligands, from early dicyclohexylphosphine (B1630591) derivatives to advanced biaryl phosphine ligands (e.g., XPhos), have been developed to improve reaction scope, efficiency, and tolerance to functional groups. nih.govsigmaaldrich.com For instance, a modern synthetic approach to a related compound involves palladium complexes like Pd(dba)₂ with ligands such as XPhos. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and catalytic activity. researchgate.net

In other synthetic routes, different types of catalysts are essential. For example, a Knoevenagel condensation step, used in building the pyridine (B92270) ring from precursors like malononitrile (B47326) and acetone (B3395972), may be catalyzed by a basic ammonium (B1175870) salt, with piperidinium (B107235) acetate (B1210297) being a preferred choice. google.com Furthermore, routes that involve hydrogenation to reduce a functional group, such as converting a dichlorinated pyridine to a monochlorinated one, utilize hydrogenation catalysts like palladium chloride.

Catalyst and Ligand Systems in Synthesis

| Reaction Step | Catalyst/Ligand System | Purpose |

| Buchwald-Hartwig Amination | Palladium complexes (e.g., Pd(dba)₂) with biaryl phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands. | Forms the C-N bond by coupling an aryl halide with an amine source. |

| Knoevenagel Condensation | Piperidinium acetate | Catalyzes the condensation reaction between a ketone and an active methylene (B1212753) compound to build the carbon skeleton. |

| Hydrogenation (De-chlorination) | Palladium (II) chloride | Selectively removes a chlorine atom via catalytic hydrogenation. |

| Chlorination | Phosphorus oxychloride (POCl₃) and/or Phosphorus pentachloride (PCl₅) | Converts a hydroxyl group on the pyridine ring to a chloro group. |

Temperature and Pressure Profiling

Precise control of temperature and pressure is paramount throughout the multi-step synthesis of 3-Chloro-4-methylpyridin-2-amine to ensure high yields, selectivity, and safety. Different stages of the synthesis demand distinct thermal and pressure conditions.

For instance, in a common industrial route, the chlorination of the 2,6-dihydroxy intermediate using phosphorus oxychloride is conducted under elevated temperature and pressure, typically heating to 110-140°C, which generates pressures of approximately 110-130 psi (758-896 kPa). The subsequent selective de-chlorination at the 6-position via hydrogenation is performed under milder conditions, for example, at 60°C and a hydrogen pressure of 50 psi (345 kPa).

The final steps also require careful temperature management. The Hofmann rearrangement of 2-chloro-4-methylnicotinamide (B173536) to the target amine involves a multi-stage temperature profile: the initial reaction of the amide with sodium hypobromite (B1234621) (formed from bromine and sodium hydroxide) is conducted at a low temperature of 0-5°C. google.comechemi.com The reaction mixture is then allowed to warm before being heated to 60-75°C to drive the rearrangement to completion. google.comgoogle.com Direct chlorination of 3-amino-4-methylpyridine, an alternative final step, is performed at a controlled temperature of 5°C to 30°C.

Temperature and Pressure Parameters in Synthesis

| Reaction Step | Temperature | Pressure | Source |

| Chlorination of Dihydroxy Intermediate | 110–145 °C | approx. 110–130 psi (758–896 kPa) | |

| Catalytic Hydrogenation (De-chlorination) | 20–100 °C (60 °C specified) | 50–150 psi (345–1034 kPa) | |

| Hofmann Rearrangement (Initial) | 0–5 °C | Atmospheric | google.com |

| Hofmann Rearrangement (Completion) | 60–85 °C | Atmospheric | google.com |

| Direct Chlorination of Aminopyridine | 5–30 °C | Atmospheric | |

| Amide Hydrolysis | 90-100 °C | Atmospheric | google.com |

Analogous Synthetic Routes and Mechanistic Insights

Understanding related synthetic transformations provides valuable context and deeper mechanistic insight into the chemistry of this compound.

While specific studies on the direct bromination of this compound are not prevalent in the reviewed literature, the reactivity of the pyridine ring can be inferred from analogous systems. The pyridine ring is electron-deficient, but the existing substituents heavily influence the outcome of electrophilic aromatic substitution. The amino group at the 2-position is a powerful activating, ortho-para directing group. The methyl group at C4 is also activating and ortho-para directing, while the chloro group at C3 is deactivating but ortho-para directing.

Considering the directing effects, the most activated and sterically accessible position for an incoming electrophile like bromine would be C5. The amino group strongly directs to the ortho (C3) and para (C5) positions. Since C3 is already substituted, the primary directing effect of the amino group would be towards C5. The methyl group at C4 also directs ortho to itself, reinforcing the activation of C5. Therefore, electrophilic bromination of this compound is expected to yield 5-Bromo-3-chloro-4-methylpyridin-2-amine. This is supported by syntheses of related compounds, such as the bromination of 2-amino-5-chloropyridine, which occurs at the 3-position, ortho to the activating amino group.

The synthesis of this compound is significantly more complex than that of simple aminopyridines due to the specific arrangement of its four substituents. Early synthetic attempts for the target molecule starting from 2-amino-4-picoline involved nitration. google.comchemicalbook.com However, this method suffers from a lack of regioselectivity, yielding a mixture of 3-nitro and 5-nitro isomers, which are difficult to separate and pose thermal hazards on a large scale. google.comgoogle.com

This contrasts with the classic Chichibabin amination, a direct method to produce 2-aminopyridines from pyridine, which is not applicable here due to the existing substitutions and the need for specific regiochemistry. The synthesis of other isomers, like 2-amino-3-chloropyridine, can be achieved from different starting materials and highlights the unique challenges posed by each substitution pattern. nih.govsigmaaldrich.com

Modern, successful syntheses of this compound circumvent the regioselectivity problems by building the pyridine ring from acyclic precursors with the desired substitution pattern already incorporated or by introducing functional groups in a controlled, stepwise manner. google.comgoogle.com For example, starting with ethyl acetoacetate (B1235776) and cyanoacetamide allows for the construction of a 2,6-dihydroxypyridine (B1200036) intermediate, which can then be selectively chlorinated and converted to the final product. This strategic, multi-step approach provides the necessary control that is unattainable through direct substitution on a pre-formed pyridine ring.

Scalable Synthesis and Process Chemistry Considerations

Transitioning the synthesis of this compound from a laboratory curiosity to an industrial process necessitates a focus on safety, cost, and environmental impact. The hazards of early nitration-based routes, with their potential for runaway reactions, led to the development of safer alternatives. google.comgoogle.comchemicalbook.com

Industrial-scale syntheses often favor routes that avoid highly energetic intermediates and hazardous reagents. For example, some processes have replaced the use of chlorine gas for chlorination with alternatives like hydrogen peroxide in hydrochloric acid. google.com The multi-step syntheses starting from inexpensive bulk chemicals like ethylacetoacetate or acetone and malononitrile are preferred for their cost-effectiveness and control. google.com

Process chemistry considerations also involve the choice of equipment and reaction workup. Chlorination steps may require glass-lined steel autoclaves to handle corrosive reagents like phosphorus oxychloride at high temperatures and pressures. Purification at scale moves away from column chromatography towards more practical methods like recrystallization and extraction. echemi.comchemicalbook.com The choice of solvents for extraction (e.g., dichloromethane, toluene) and recrystallization (e.g., n-hexane, ethanol) is optimized for product recovery, purity, and ease of handling on a large scale. echemi.com Managing reaction exotherms, controlling pH during workup steps, and minimizing waste streams are all critical aspects of developing a robust and economically viable process for this important intermediate.

Iii. Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 Methylpyridin 2 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring is a primary site for electrophilic attack and coordination. Its reactivity is modulated by the electronic effects of the substituents on the ring.

The basicity of the pyridine nitrogen is a fundamental property influencing its reactivity. Pyridine itself has a pKa of 5.2 for its conjugate acid. scribd.com The basicity of substituted pyridines is influenced by the electronic nature of their substituents. Electron-donating groups, such as the methyl group at position 4, increase basicity through a positive inductive effect (+I). scribd.comstackexchange.com Conversely, electron-withdrawing groups, like the chlorine atom at position 3, decrease basicity via a negative inductive effect (-I). scribd.comstackexchange.com

In 3-Chloro-4-methylpyridin-2-amine, the pyridine nitrogen's basicity is the result of competing effects:

Basicity-enhancing groups: The 4-methyl group (+I effect) and the 2-amino group (+M effect) both increase electron density on the pyridine ring, which tends to increase the basicity of the ring nitrogen.

Basicity-decreasing group: The 3-chloro group exerts a strong -I effect, withdrawing electron density and reducing the availability of the nitrogen's lone pair for protonation. scribd.com

Table 1: Predicted Acidity Constant for this compound

| Compound | Predicted pKa |

| This compound | 3.22 ± 0.10 |

Data sourced from ChemicalBook, based on computational predictions. chemicalbook.com

The pyridine nitrogen, often in conjunction with the exocyclic amino group, allows this compound to function as a bidentate or monodentate ligand in coordination chemistry. N-Aryl-2-aminopyridines, a class of compounds to which this molecule belongs, are known to form stable chelate complexes with a variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.org This chelation facilitates C-H bond activation and other transformations. rsc.org

The formation of a stable five-membered ring complex involving the pyridine nitrogen and the amino group is a key step in many catalytic cycles. rsc.org This directing group ability is crucial in various synthetic applications. For instance, in studies of neuronal nitric oxide synthase inhibitors, 2-aminopyridine (B139424) derivatives have been shown to coordinate with metal centers (like the heme iron) in enzyme active sites, with the pyridine nitrogen forming key hydrogen bonds. nih.gov This highlights the compound's potential to act as a scaffold that can be oriented precisely within a biological receptor. nih.gov

Transformations at the Amino Group

The primary amino group at the 2-position is a potent nucleophile and a site for a wide range of chemical modifications. Its reactivity is central to the utility of this compound as a synthetic intermediate.

The nucleophilic amino group readily undergoes reactions with various electrophiles.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. A prominent example is the reaction of this compound with 2-chloronicotinoyl chloride. This reaction is a critical step in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. researchgate.net The acylation forms an amide linkage that serves as a precursor to the formation of a condensed heterocyclic system.

Alkylation: While specific alkylation studies on this compound are not widely documented in the provided results, the general reactivity of 2-aminopyridines suggests it can be alkylated under appropriate conditions. Such reactions would typically involve alkyl halides or reductive amination protocols.

Sulfonylation: The amino group can be converted into a sulfonamide by reaction with sulfonyl chlorides. This is a standard transformation for primary and secondary amines, although specific examples involving this compound were not found in the search results. This reaction would typically be carried out in the presence of a base to neutralize the HCl by-product.

Table 2: Example of an Acylation Reaction

| Reactant | Reagent | Product | Application |

| This compound | 2-chloronicotinoyl chloride | N-(2-chloro-4-methylpyridin-3-yl)-2-chloronicotinamide | Intermediate in Nevirapine synthesis |

The primary aromatic amino group of this compound can be converted into a diazonium salt. This reaction is typically performed by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl). google.com

A patent describes a similar transformation where the related compound 2-amino-4-methyl-pyridine-carbonitrile is treated with sodium nitrite to form the corresponding diazonium salt. google.com This intermediate can then undergo various reactions. For instance, it can be hydrolyzed to a hydroxyl group by treatment with water or used in coupling reactions with activated aromatic compounds to form azo dyes. google.com

One of the most significant applications of this compound is its use as a key precursor in the synthesis of complex, fused heterocyclic systems. Its structure is ideally suited for building polycyclic molecules.

The most notable example is the synthesis of Nevirapine, an HIV reverse transcriptase inhibitor. google.comchemicalbook.com The synthesis involves two key steps starting from this compound (often abbreviated as CAPIC): google.comchemicalbook.com

Acylation: Reaction with 2-chloronicotinoyl chloride to form the amide intermediate, N-(2-chloro-4-methylpyridin-3-yl)-2-chloronicotinamide. researchgate.net

Intramolecular Cyclization: The subsequent step involves an intramolecular nucleophilic substitution where the amide nitrogen displaces the chlorine atom on the other pyridine ring, forming the central diazepine (B8756704) ring of Nevirapine.

An unexpected cyclization can also occur where the amide carbonyl oxygen displaces the chlorine atom, leading to the formation of an oxazolo[5,4-b]pyridine (B1602731) derivative. researchgate.net This demonstrates the compound's rich and sometimes complex reactivity in the formation of condensed heterocycles. researchgate.net

Reactions Involving the Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is a key site for synthetic transformations, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) on pyridine derivatives occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.comyoutube.com This is because the attack of a nucleophile at these positions generates a high-energy anionic intermediate (a Meisenheimer complex) where one of the resonance structures places the negative charge on the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comlibretexts.org

Common nucleophiles used in SNAr reactions with chloropyridines include amines, alkoxides, and thiols. The reaction's feasibility is often dependent on the strength of the nucleophile and the reaction conditions. Strongly basic nucleophiles are generally more effective. youtube.com

The chlorine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions have broad applications in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org While aryl bromides and iodides are more reactive, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of less reactive aryl chlorides. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org The reaction is catalyzed by palladium complexes and requires a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) has been crucial for the reaction's broad substrate scope, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with aryl chlorides. wikipedia.orglibretexts.orgnih.gov The reaction typically proceeds in non-polar solvents like toluene (B28343) or dioxane. libretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst (e.g., CuI). wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is usually carried out in the presence of an amine base, which also serves as the solvent. wikipedia.org The mechanism involves the formation of a copper(I) acetylide, which then reacts with the palladium complex in the catalytic cycle. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. libretexts.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org

Below is a table summarizing typical conditions for these cross-coupling reactions.

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(0) complex + Phosphine Ligand | K₂CO₃, Cs₂CO₃, TMSOK | Toluene, Dioxane, Water | Room Temp. to 100 °C |

| Buchwald-Hartwig | Pd Precatalyst + Ligand (e.g., XPhos) | NaOtBu, LiHMDS, K₂CO₃ | Toluene, Dioxane | 80–120 °C |

| Sonogashira | Pd(0) complex + Cu(I) salt | Et₃N, Diethylamine | DMF, THF, Amine | Room Temp. to 100 °C |

Reactivity of the Methyl Group

The methyl group at the 4-position of the pyridine ring is also a site for chemical transformations, primarily through oxidation and reactions involving its activated hydrogen atoms.

The methyl group can be oxidized to introduce oxygen-containing functional groups, such as an aldehyde or a carboxylic acid. This transformation is a common strategy in organic synthesis to increase the functionality of a molecule. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder oxidizing agents might yield the corresponding aldehyde, while stronger oxidizing agents will typically lead to the formation of the carboxylic acid.

The hydrogen atoms of the methyl group at the 4-position of the pyridine ring are acidic due to the electron-withdrawing nature of the aromatic ring. This allows the methyl group to participate in condensation reactions, such as the Knoevenagel condensation. chemicalbook.comgoogle.com In this type of reaction, the methyl group can be deprotonated by a base to form a carbanion, which then acts as a nucleophile, attacking an electrophilic carbonyl compound. Such reactions are instrumental in building more complex molecular scaffolds. google.comresearchgate.net

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The derivatization of this compound is highly regioselective. As discussed, nucleophilic aromatic substitution strongly favors the 2-position where the chlorine atom is located. stackexchange.comyoutube.com In transition metal-catalyzed cross-coupling reactions, the reaction occurs exclusively at the C-Cl bond. When considering reactions on the pyridine ring itself, such as electrophilic substitution, the directing effects of the existing substituents would come into play, though such reactions are less common on this electron-poor ring system. For related pyridine N-oxides, nucleophilic attack is also highly regioselective, with a strong preference for the 2-position. acs.orgacs.org In reactions involving pyridyne intermediates generated from 3-chloropyridines, the addition of nucleophiles can be directed to the 4-position. nih.gov

Stereoselectivity: For reactions that generate a new stereocenter, the stereoselectivity would depend on the specific reaction and the reagents used. For instance, in Buchwald-Hartwig amination, if the amine substrate contains a stereocenter, the use of chiral phosphine ligands on the palladium catalyst can, in some cases, lead to products with high enantiopurity. libretexts.org However, for many of the reactions involving this compound, if the reactants are achiral, the products will also be achiral or a racemic mixture if a new stereocenter is formed.

Detailed Mechanistic Investigations of Key Reactions

The synthesis of this compound involves several key chemical transformations. While comprehensive mechanistic studies, including detailed kinetic and computational data, for every specific reaction in this exact synthetic sequence are not extensively available in publicly accessible literature, we can infer the operative mechanisms by examining studies on analogous and related reactions. The primary transformations of interest are the Hofmann rearrangement of 2-chloro-4-methyl-3-pyridinecarboxamide, the Knoevenagel condensation to form the pyridone precursor, and the subsequent chlorination of this intermediate.

Hofmann Rearrangement of 2-Chloro-4-methyl-3-pyridinecarboxamide

The conversion of 2-chloro-4-methyl-3-pyridinecarboxamide to this compound is achieved through a Hofmann rearrangement. This classic organic reaction transforms a primary amide into a primary amine with one fewer carbon atom. The generally accepted mechanism proceeds through several key steps. researchgate.net

Initially, the primary amide reacts with a halogen, typically bromine or chlorine, in the presence of a strong base like sodium hydroxide (B78521). This leads to the deprotonation of the amide and subsequent N-halogenation to form an N-haloamide intermediate. A second deprotonation by the base generates an N-haloamide anion. The crucial step of the rearrangement involves the migration of the aryl group (the pyridine ring in this case) from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion as a leaving group. This concerted step results in the formation of an isocyanate intermediate. Finally, under aqueous basic conditions, the isocyanate is hydrolyzed. This involves nucleophilic attack of hydroxide on the carbonyl carbon of the isocyanate, followed by decarboxylation to yield the primary amine. researchgate.net

While specific kinetic or computational studies for the Hofmann rearrangement of 2-chloro-4-methyl-3-pyridinecarboxamide are not readily found, the electronic properties of the substituted pyridine ring likely influence the rate of the rearrangement step. The electron-withdrawing nature of the chloro substituent and the pyridine nitrogen may impact the migratory aptitude of the pyridinyl group.

Knoevenagel Condensation and Cyclization to form 3-Cyano-4-methyl-2-pyridone

A common route to the pyridone precursor of this compound involves a Knoevenagel condensation followed by cyclization. For instance, the reaction of an appropriate dicarbonyl compound with cyanoacetamide can lead to the formation of a substituted 3-cyano-2-pyridone. masterorganicchemistry.com

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. dtic.mil The mechanism is typically base-catalyzed, where the base abstracts a proton from the active methylene (B1212753) group of cyanoacetamide to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the dicarbonyl compound. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the unsaturated product.

Following the initial condensation, an intramolecular cyclization occurs. This is often acid-catalyzed, where protonation of a carbonyl group activates it towards nucleophilic attack by a nitrogen atom. Subsequent dehydration and tautomerization lead to the stable 2-pyridone ring system. A patent describes the acid-catalyzed cyclization of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal (B89532) to 3-cyano-4-methyl-2-pyridone. nih.gov

Kinetic studies on the condensation reaction of cyanoacetamide with various 1,3-diketones to form 4,6-disubstituted-3-cyano-2-pyridones have been conducted. These studies help in understanding the factors that influence the reaction rate and selectivity. masterorganicchemistry.com The table below summarizes some findings from a study on related pyridone syntheses, which can provide insights into the reaction of interest.

Table 1: Kinetic Data for the Piperidine-Catalyzed Condensation of Cyanoacetamide with 1,3-Diketones

| 1,3-Diketone | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|

| Pentane-2,4-dione | Data not specified | Data not specified |

| 5-Methylhexane-2,4-dione | Data not specified | Data not specified |

| 5,5-Dimethylhexane-2,4-dione | Data not specified | Data not specified |

Data from a study on the kinetics and mechanism of the condensation reaction of symmetrical and unsymmetrical 1,3-diketones with cyanoacetamide in the synthesis of 4,6-disubstituted-3-cyano-2-pyridones. Specific values were not available in the abstract. masterorganicchemistry.com

Chlorination of 3-Cyano-4-methyl-2-pyridone

The conversion of the 2-pyridone (which can exist in its 2-hydroxypyridine (B17775) tautomeric form) to the corresponding 2-chloropyridine (B119429) is a crucial step. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). nih.gov

The mechanism of this reaction is believed to proceed through the formation of a Vilsmeier-Haack-type reagent or a related phosphoryl chloride adduct. The lone pair on the pyridine nitrogen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a reactive intermediate. The hydroxyl group of the 2-hydroxypyridine tautomer is then converted into a better leaving group, a chlorophosphate ester. Finally, a chloride ion, either from another molecule of POCl₃ or from PCl₅, acts as a nucleophile and displaces the chlorophosphate group from the C2 position of the pyridine ring in an SNAr-type mechanism. The addition of PCl₅ can facilitate the reaction by increasing the concentration of chloride ions and by reacting with any remaining water.

Computational studies on the chlorination of related heterocyclic systems, such as pyrimidine (B1678525) bases, provide some insight into the reactivity and site-selectivity of such reactions. These studies often employ quantum chemical methods to calculate reaction barriers and identify the most likely reaction pathways. nih.gov

Table 2: Summary of Mechanistic Insights from Analogous Reactions

| Reaction Step | Key Intermediates | Mechanistic Insights from Related Systems |

|---|---|---|

| Hofmann Rearrangement | N-haloamide, Isocyanate | The electronic nature of the migrating group influences the reaction rate. researchgate.net |

| Knoevenagel Condensation | Carbanion, Alkoxide | The reaction is typically base-catalyzed, and the nature of the catalyst and substrates affects the rate. masterorganicchemistry.com |

| Chlorination of Pyridone | Chlorophosphate ester | The reaction likely proceeds via an SNAr-type mechanism on the protonated or activated pyridine ring. Computational studies on similar systems can predict reaction sites and barriers. nih.gov |

It is important to note that while these general mechanisms are well-established for the respective reaction types, detailed experimental and computational studies specifically on the synthesis of this compound would provide more precise insights into the reaction kinetics, thermodynamics, and the role of the specific substituents on the pyridine ring.

Iv. Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Methylpyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 3-Chloro-4-methylpyridin-2-amine have been reported, providing foundational data for its structural confirmation. google.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine protons, and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, amino, and methyl substituents. For a related compound, 2-chloro-3-amino-4-methylpyridine (B1178857), the following ¹H NMR data has been reported: signals at 7.5 ppm (doublet, J=4.64 Hz, 1H), 7.0 ppm (doublet, J=4.28 Hz, 1H), 5.25 ppm (singlet, 2H, NH₂), and 2.1 ppm (singlet, 3H, CH₃). google.com For this compound itself, reported data includes signals at 8.03 ppm (doublet, J=2 Hz, 1H), 7.6 ppm (doublet, J=2 Hz, 1H), and 2.5 ppm (singlet, 3H). google.com The coupling constants (J values) between adjacent protons provide valuable information about the connectivity of the pyridine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For 2-chloro-3-amino-4-methylpyridine, the reported ¹³C NMR chemical shifts are: 140.0, 136.2, 135.6, 131.9, 125.7, and 19.0 ppm. google.com For this compound, the reported values are 156.1, 152.6, 151.8, 124.9, 114.4, 111.8, and 20.6 ppm. google.com The chemical shifts are indicative of the electronic environment of each carbon atom, with carbons attached to electronegative atoms like chlorine and nitrogen appearing at higher chemical shifts.

| Nucleus | Chemical Shift (ppm) for this compound | Chemical Shift (ppm) for 2-chloro-3-amino-4-methylpyridine |

| ¹H | 8.03 (d, J=2 Hz, 1H), 7.6 (d, J=2 Hz, 1H), 2.5 (s, 3H) | 7.5 (d, J=4.64 Hz, 1H), 7.0 (d, J=4.28 Hz, 1H), 5.25 (s, 2H), 2.1 (s, 3H) |

| ¹³C | 156.1, 152.6, 151.8, 124.9, 114.4, 111.8, 20.6 | 140.0, 136.2, 135.6, 131.9, 125.7, 19.0 |

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning NMR signals and elucidating the complete chemical structure of a molecule. semanticscholar.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. An HSQC spectrum would definitively assign which proton is attached to which carbon atom, for instance, linking the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting different parts of the molecule. For example, it could show correlations from the methyl protons to the C4 carbon of the pyridine ring and the adjacent C3 and C5 carbons, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could show correlations between the amine protons and the proton at the C3 position, providing information about the preferred conformation of the amino group.

While specific 2D NMR studies on this compound are not available in the provided search results, the application of these techniques to similar substituted pyridine derivatives is well-documented for complete structural assignment. nih.govscispace.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound has been reported and shows characteristic absorption bands. google.com Key expected vibrational modes include:

N-H stretching: The amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N stretching: The pyridine ring vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

N-H bending: The scissoring vibration of the amino group is typically observed around 1600 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Reported FTIR (KBr) data for a compound identified as 2-chloro-3-amino-4-methylpyridine includes peaks at 3429, 3308, 3198, 1630, 1590, 1550, 1475, 1451, 1441, 1418, 1377, 1295, 1122, 860, 821, 656, and 527 cm⁻¹. google.com For a compound labeled as 3-amino-2-chloro-4-methylpyridine, the reported FTIR peaks are 3144, 2979, 2834, 1653, 1616, 1540, 1484, 1242, 1218, 1173, 819, and 607 cm⁻¹. google.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reported FTIR Peaks (cm⁻¹) for a related compound |

| N-H stretch | 3300-3500 | 3429, 3308, 3198 |

| C-H stretch (aromatic) | >3000 | - |

| C-H stretch (aliphatic) | <3000 | 2979, 2834 |

| C=C, C=N stretch | 1400-1600 | 1630, 1590, 1550, 1475, 1458 |

| N-H bend | ~1600 | 1630 |

| C-Cl stretch | 600-800 | 656, 607 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For 2-aminopyridine (B139424), the NH₂ scissoring vibration is observed in the Raman spectrum. A full Raman analysis of this compound would further aid in the complete vibrational assignment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Low-resolution mass spectrometry can confirm the molecular weight of a compound, while high-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula.

A low-resolution mass spectrum for a compound identified as 2-chloro-3-amino-4-methylpyridine shows m/z values of 145, 144, 142, 107, 106, 105, 80, 79, 78, 62, 54, 53, and 52. google.com The peaks at m/z 142 and 144 correspond to the molecular ion [M]⁺ and its isotope peak [M+2]⁺, consistent with the presence of a chlorine atom. For 3-amino-2-chloro-4-methylpyridine, reported m/z values are 155, 154, 152, 117, 116, 90, 89, 76, 64, 63, and 62. google.com

Fragmentation Studies: HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. This provides valuable structural information by identifying characteristic neutral losses and fragment ions. For aminopyridines, common fragmentation pathways involve the loss of small molecules such as HCN, H₂CN, and radicals from the substituents. miamioh.edu The presence of the chlorine and methyl groups would lead to specific fragmentation patterns, such as the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•). A detailed HRMS fragmentation study would provide definitive structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself has not been reported in the searched literature, the crystal structure of its isomer, 2-Chloro-4-methylpyridin-3-amine, has been determined. researchgate.net This structure reveals that the molecule is planar and that the crystal packing is stabilized by an N-H···N hydrogen bond, forming chains. researchgate.net It is highly probable that this compound would also exhibit intermolecular hydrogen bonding in the solid state, likely involving the amino group and the pyridine nitrogen.

Polymorphism: This is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. Studies on aminopyridine derivatives have shown the existence of polymorphism, which can be influenced by factors such as solvent and crystallization conditions. researchgate.net Investigating the potential for polymorphism in this compound is important for understanding its solid-state properties.

Co-crystallization: This involves crystallizing a target molecule with a second "co-former" molecule to create a new crystalline solid with potentially improved properties. nih.gov Halogenated aminopyridines are known to form co-crystals, often through hydrogen bonding or halogen bonding interactions. nih.govmdpi.com For instance, aminopyridines can form co-crystals with dicarboxylic acids, where the primary interaction is the robust acid-pyridine hydrogen bonding synthon. worktribe.com The chlorine atom in this compound could also participate in halogen bonding interactions, making it a candidate for co-crystal formation with various co-formers. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state architecture of this compound and its derivatives is significantly influenced by a network of non-covalent interactions, primarily hydrogen and halogen bonds. While a specific crystal structure for this compound is not extensively detailed in the reviewed literature, analysis of closely related structures, such as its isomer 2-Chloro-4-methylpyridin-3-amine and salts of 2-amino-4-methylpyridine, provides a robust framework for understanding its expected intermolecular behavior. researchgate.netnih.gov

A summary of typical intermolecular interactions observed in related aminopyridine structures is presented below.

| Interaction Type | Donor | Acceptor | Typical Motif/Observation | Reference |

| Hydrogen Bond | N-H (Amino Group) | N (Pyridine Ring) | Intermolecular N-H···N bonds stabilizing crystal packing. | researchgate.net |

| Hydrogen Bond | N-H (Protonated Ring) | O (Anion) | Forms R²₂(8) ring motif in cation salts. | nih.gov |

| Hydrogen Bond | N-H (Amino Group) | O (Anion) | Also contributes to the R²₂(8) ring motif. | nih.gov |

| Hydrogen Bond | C-H (Aromatic) | O (Anion) | Connects ion pairs into a larger network. | nih.gov |

| Hydrogen Bond | C-H (Aromatic) | Cl (Neighbor) | Weak interactions contributing to crystal packing. | acs.org |

| Halogen Bond | C-Cl (Aryl Halide) | N (Pyridine Ring) | Potential interaction, strength modulated by substituents. | rsc.orgacs.org |

| Intramolecular H-Bond | N-H (Amino Group) | Cl (Ortho Position) | Observed in the isomer 2-Chloro-4-methylpyridin-3-amine. | researchgate.net |

Electronic Absorption and Fluorescence Spectroscopy

The electronic spectroscopic properties of this compound are dictated by the π-electron system of the pyridine ring, which is perturbed by the auxochromic amino group and the chloro substituent. Aminopyridine derivatives are recognized as a class of fluorescent molecules, making them useful as probes and synthons for more complex fluorescent systems. sciforum.netnih.gov

Studies on various substituted aminopyridines reveal that their electronic absorption spectra typically feature maxima corresponding to π→π* transitions within the aromatic system. nih.gov The fluorescence emission is generally characterized by a noticeable Stokes shift, a feature desirable for fluorescence applications. sciforum.net For example, a series of 2-amino-6-phenylpyridine-3,4-dicarboxylates exhibit an absorption maximum (λA) around 270 nm and an emission maximum (λem) near 480 nm in ethanol (B145695). nih.gov The fluorescence quantum yields for these compounds were found to be moderate, ranging from 0.31 to 0.44. nih.gov

The solvent environment can significantly influence the absorption and emission characteristics (solvatochromism). For a series of 2-amino-3-cyanopyridine (B104079) derivatives, an increase in solvent polarity resulted in a bathochromic (red) shift of the emission wavelength, with fluorescence shifts observed between 350 nm and 437 nm across various solvents. sciforum.net This behavior is indicative of a change in the dipole moment of the molecule upon electronic excitation, a common feature in donor-acceptor substituted aromatic systems. sciforum.net While specific data for this compound is not available, its properties can be inferred from these related compounds. The presence of the electron-donating amino group and the electron-withdrawing chlorine atom likely leads to an intramolecular charge transfer (ICT) character in the excited state, contributing to its fluorescence properties.

The table below summarizes representative photophysical data for related aminopyridine derivatives, illustrating the expected spectroscopic behavior.

| Compound Class | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylates | Ethanol | ~270 | ~480 | 0.31 - 0.44 | nih.gov |

| 2-Amino-3-cyanopyridine derivatives | Various | Not specified | 350 - 437 | Not specified | sciforum.net |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. saschirality.org The parent compound, this compound, is achiral and therefore does not exhibit optical activity; it is silent in chiroptical measurements like Electronic Circular Dichroism (ECD).

However, chiral derivatives synthesized from this core structure can be effectively characterized using these powerful techniques. ECD spectroscopy is particularly valuable for determining the absolute configuration of chiral molecules and for studying conformational changes and binding events in solution. saschirality.orgrsc.orgrsc.org

A pertinent example is the study of chiral self-assemblies formed from optically pure tridentate pyridine-based ligands and lanthanide ions. rsc.orgrsc.org In this research, chiral ligands containing a pyridine unit were synthesized, and their complexation with europium(III) ions was monitored using ECD. The key findings were:

Enantiomeric Distinction: The ECD spectra of the two enantiomeric ligands, designated (S) and (R), showed the expected mirror-image relationship, with clear positive and negative Cotton effects, confirming their enantiomeric purity. rsc.org

Monitoring Binding: The changes in the ECD spectra upon titration with the metal ion were used to monitor the stepwise formation of ML, ML₂, and ML₃ species in solution. This demonstrates the sensitivity of ECD to changes in the chiral environment of the chromophore upon coordination. rsc.org

Structural Analysis: The resulting chiral metal complexes also displayed distinct ECD signals, providing insight into the stereochemistry of the final self-assembled structure. rsc.org

This demonstrates that if this compound were used as a scaffold to synthesize chiral derivatives—for instance, by introducing a chiral center in a side chain attached to the amino group or by forming a complex with a chiral auxiliary—ECD would be an indispensable tool for their stereochemical analysis.

The table below summarizes the application of ECD in the analysis of chiral pyridine derivatives, as demonstrated in the literature.

| System Studied | Spectroscopic Technique | Key Finding | Implication for Derivatives | Reference |

| Enantiomeric (R) and (S) tridentate pyridine ligands | Electronic Circular Dichroism (ECD) | Spectra were mirror images with distinct Cotton effects. | Confirms enantiomeric purity and absolute configuration. | rsc.org |

| Titration of chiral ligands with Eu(III) ions | Electronic Circular Dichroism (ECD) | Spectral changes allowed for monitoring the formation of M:L, M:L₂, and M:L₃ species. | Can be used to quantify binding events and determine stoichiometry of chiral complexes. | rsc.orgrsc.org |

| Chiral Eu(III) complexes (e.g., EuL₃) | Electronic Circular Dichroism (ECD) | The final complexes exhibited their own characteristic ECD spectra. | Provides structural information on the final chiral supramolecular assembly. | rsc.org |

V. Computational Chemistry and Molecular Modeling of 3 Chloro 4 Methylpyridin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For 3-Chloro-4-methylpyridin-2-amine, DFT methods can elucidate its optimized geometry, orbital energies, and reactivity patterns, providing a molecular-level understanding of its behavior. Studies on similar substituted pyridine (B92270) and aniline (B41778) compounds frequently utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. sci-hub.semdpi.comnih.govresearchgate.net

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that minimize the molecule's energy.

Experimental data from single-crystal X-ray diffraction of this compound (also known as 2-Chloro-4-methylpyridin-3-amine) confirms that the molecule is essentially planar. researchgate.net The crystal structure reveals an intramolecular hydrogen bond between one of the amine hydrogens and the adjacent chlorine atom (N-H···Cl). researchgate.net The crystal packing is further stabilized by intermolecular hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of another, forming chains within the crystal lattice. researchgate.net

A computational geometry optimization using DFT would be expected to reproduce these experimental findings, confirming the planar structure and the intramolecular hydrogen bonding. The table below presents the crystallographic data, which serves as a benchmark for theoretical calculations.

Table 1: Experimental Crystal and Structural Data for this compound Data sourced from a single-crystal X-ray study at 173 K. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.9877 |

| b (Å) | 12.8468 |

| c (Å) | 12.8408 |

| β (°) ** | 90.872 |

| Volume (ų) ** | 657.75 |

| Z (molecules/unit cell) | 4 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scienceopen.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would determine the energies of these orbitals. The analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively. In similar aminopyridine structures, the HOMO is often localized on the amino group and the aromatic ring, while the LUMO is distributed across the pyridine ring system. mdpi.comscienceopen.com

Table 2: Predicted Electronic Properties from FMO Analysis (Hypothetical Data) This table illustrates the type of data obtained from an FMO analysis. Actual values require specific DFT calculations.

| Parameter | Predicted Value (eV) | Significance |

| E(HOMO) | e.g., -6.5 | Energy of the highest occupied molecular orbital (electron-donating ability) |

| E(LUMO) | e.g., -1.5 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| HOMO-LUMO Gap (ΔE) | e.g., 5.0 | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. mdpi.comscienceopen.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com Green and yellow areas represent regions of neutral or intermediate potential. mdpi.com

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group and the pyridine ring nitrogen, identifying them as primary sites for electrophilic interaction and hydrogen bonding. mdpi.com Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group. scienceopen.com The chlorine atom, due to its electronegativity, would also influence the potential map, creating a complex reactivity profile. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular charge transfer (ICT), and electron delocalization (hyperconjugation) within a molecule. nih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of electron delocalization.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Experimental ¹H NMR data for this compound shows signals for the two pyridine ring protons, the amino group protons, and the methyl group protons. google.com The ¹³C NMR spectrum shows distinct signals for the six carbon atoms in the molecule. google.com Computational prediction of these spectra using the Gauge-Independent Atomic Orbital (GIAO) method within DFT is a standard approach. researchgate.net A strong correlation between the calculated and experimental chemical shifts is generally expected. researchgate.net

Table 3: Experimental NMR Data for this compound Data sourced from a US Patent. google.com

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 7.5 (d) | Pyridine ring proton |

| 7.0 (d) | Pyridine ring proton | |

| 5.25 (s) | Amino (-NH₂) protons | |

| 2.1 (s) | Methyl (-CH₃) protons | |

| ¹³C | 140.0, 136.2, 135.6 | Aromatic carbons |

| 131.9, 125.7 | Aromatic carbons | |

| 19.0 | Methyl carbon |

The experimental IR spectrum of this compound shows characteristic bands for N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, and C=C/C=N stretching of the pyridine ring. google.com DFT calculations can predict the vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values, they can be scaled using a scaling factor to improve agreement. sci-hub.se

Table 4: Key Experimental IR Absorption Bands for this compound Data sourced from a US Patent (KBr pellet). google.com

| Wavenumber (cm⁻¹) | Assignment |

| 3429, 3308, 3198 | N-H stretching (amino group) |

| 1630, 1590, 1550 | C=C, C=N stretching (pyridine ring) |

| 1475, 1451, 1418 | C-H bending |

| 1122 | C-N stretching |

| 860, 821 | C-H out-of-plane bending |

Theoretical UV-Vis spectra can be calculated using Time-Dependent DFT (TD-DFT). nih.gov This method predicts the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths (f). For a molecule like this compound, the UV-Vis spectrum would be expected to show π → π* and n → π* transitions characteristic of substituted aromatic systems.

Reaction Pathway and Transition State Calculations

Computational chemistry is crucial for mapping out reaction mechanisms, identifying intermediate structures, and calculating the energy barriers (activation energies) associated with chemical transformations. For this compound, which undergoes reactions like nucleophilic aromatic substitution (SNAr), DFT can be used to model the entire reaction pathway.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its behavior in a solution phase, which is critical for understanding its reactivity, solubility, and interactions with biological targets.

Principles of MD Simulations for Solution-Phase Behavior:

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, and solving Newton's equations of motion for the system. This allows for the observation of the molecule's conformational changes and its interactions with the surrounding solvent molecules. Key parameters that can be analyzed include:

Solvation Shell Structure: The arrangement of solvent molecules around the solute provides information about the strength and nature of solute-solvent interactions. For this compound, the interactions of the amino and chloro groups with protic or aprotic solvents can be quantified.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine group of the molecule and solvent molecules are critical for its solubility and reactivity. MD simulations can provide data on the average number of hydrogen bonds and their lifetimes.

Diffusion Coefficient: The simulation can predict how the molecule moves through the solvent, which is related to its size, shape, and interactions with the solvent.

Conformational Analysis: Although a relatively rigid molecule, rotations around the C-NH2 bond can be studied to understand the preferred orientations of the amine group in solution.

Hypothetical Research Findings:

Table 1: Hypothetical MD Simulation Parameters for this compound in Water

| Parameter | Description | Hypothetical Value/Observation |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Solvent Model | The water model used for the simulation. | TIP3P |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Peaks for water oxygen around the amine hydrogens would indicate strong hydrogen bonding. |

| Mean Square Displacement (MSD) | Used to calculate the diffusion coefficient of the solute. | Would provide insight into the mobility of the compound in water. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For derivatives of this compound, QSAR studies can be instrumental in designing new molecules with improved therapeutic properties, such as enhanced potency or reduced toxicity. nih.govnih.govrsc.org

Methodology of a QSAR Study:

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve the following steps:

Dataset Selection: A series of derivatives of this compound with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) would be selected.

Molecular Modeling and Alignment: 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated around the aligned molecules.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that correlates the calculated descriptors with the biological activity. The predictive power of the model is rigorously validated using techniques like cross-validation and external test sets. researchgate.net

Potential Research Findings and Applications:

A QSAR model for derivatives of this compound could reveal key structural features that influence their biological activity. For instance, the model might indicate that:

Steric Bulk: Increased steric bulk at a particular position might be detrimental to activity, suggesting a sterically constrained binding pocket.

Electrostatic Potential: The presence of electron-withdrawing or electron-donating groups in specific regions could enhance or diminish activity, providing clues about the electronic nature of the target's binding site.

Hydrogen Bonding: The model could highlight regions where hydrogen bond donors or acceptors are crucial for potent activity.

Based on these insights, new derivatives with potentially higher activity can be designed and prioritized for synthesis and testing, thereby accelerating the drug discovery process.

Table 2: Hypothetical QSAR Data for a Series of this compound Derivatives

| Compound ID | R-group Substitution | Experimental IC50 (nM) | Predicted IC50 (nM) | Steric Contribution | Electrostatic Contribution |

| 1 | -H | 150 | 145 | Favorable | Neutral |

| 2 | -CH3 | 80 | 85 | Highly Favorable | Slightly Favorable |

| 3 | -OCH3 | 200 | 210 | Unfavorable | Favorable |

| 4 | -CF3 | 50 | 55 | Favorable | Highly Favorable |

| 5 | -NH2 | 120 | 115 | Neutral | Highly Favorable |

Computational Catalyst Design for Synthesis and Derivatization

Computational chemistry plays a vital role in the design and optimization of catalysts for the synthesis and derivatization of complex molecules like this compound. mdpi.com By modeling reaction mechanisms and catalyst properties, computational approaches can guide the development of more efficient, selective, and sustainable chemical processes. nih.govacs.org

Principles and Applications:

Computational catalyst design for the synthesis of this compound and its derivatives can be applied to various reaction types, including C-H functionalization, cross-coupling reactions, and amination processes. nih.govresearchgate.net The key aspects of this computational approach include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), the detailed step-by-step mechanism of a catalytic reaction can be investigated. This includes identifying transition states and intermediates, and calculating the activation energies for each step.

Catalyst Screening: A library of potential catalysts can be computationally screened to predict their activity and selectivity for a specific transformation. This reduces the need for extensive experimental screening.

Ligand and Additive Effects: The influence of different ligands on the metal center of a catalyst, as well as the role of additives and solvents, can be modeled to fine-tune the reaction conditions for optimal performance.

Predicting Regioselectivity: For derivatization reactions, computational models can predict the most likely site of functionalization on the pyridine ring, which is crucial for synthesizing specific isomers.

Hypothetical Research Directions:

For the synthesis of this compound, computational studies could be employed to design an optimal catalyst for the amination of a precursor like 2,3-dichloro-4-methylpyridine. DFT calculations could be used to compare different palladium or copper catalysts with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to identify the system with the lowest activation barrier for the C-N bond formation.

For the derivatization of this compound, for instance, in a Suzuki cross-coupling reaction to introduce a new substituent at the 5-position, computational modeling could help in selecting the best palladium catalyst and reaction conditions to achieve high yield and selectivity, while avoiding side reactions.

Table 3: Hypothetical Computational Screening of Catalysts for a Derivatization Reaction

| Catalyst System | Ligand | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) | Predicted Regioselectivity |

| Pd(OAc)2 | PPh3 | 25.4 | 65 | Moderate |

| Pd2(dba)3 | XPhos | 18.2 | 92 | High |

| Pd(OAc)2 | SPhos | 20.1 | 85 | High |

| CuI | Phenanthroline | 28.9 | 40 | Low |

| NiCl2(dppp) | dppp | 22.5 | 75 | Moderate |

Vi. Advanced Synthetic Applications of 3 Chloro 4 Methylpyridin 2 Amine in Organic Synthesis

Design and Synthesis of Complex Pyridine-Based Heterocycles

The strategic positioning of functional groups in 3-chloro-4-methylpyridin-2-amine facilitates the construction of various fused heterocyclic systems. A prominent example of its application is in the synthesis of the non-nucleosidic reverse transcriptase inhibitor, Nevirapine. google.comchemicalbook.comchemicalbook.com Nevirapine features a dipyridodiazepinone core, and its synthesis highlights the utility of this compound in forming complex, multi-ring structures. google.com

The synthesis of such complex heterocycles often involves a series of reactions that take advantage of the different reactive sites on the this compound molecule. For instance, the amino group can undergo condensation reactions, while the chloro group can be displaced through nucleophilic substitution, and the pyridine (B92270) nitrogen can participate in cyclization steps.

Furthermore, the principles of ring-annulation reactions seen with related aza-arene N-oxides suggest potential pathways for synthesizing fused systems like azaindoles from this compound derivatives. acs.org These reactions, which can proceed via -sigmatropic rearrangements, open up possibilities for creating a diverse range of functionalized azaindole scaffolds, which are significant in medicinal chemistry. acs.org

A representative reaction showcasing the formation of a fused heterocyclic system from a related aminopyridine is the synthesis of imidazopyridines. Although not starting directly from this compound, the general strategy involves the reaction of an aminopyridine with an α-haloketone, leading to the formation of the fused imidazole (B134444) ring. This highlights a potential synthetic route for creating novel imidazo[1,2-a]pyridine (B132010) derivatives from our target compound.

Table 1: Examples of Complex Heterocycles Derived from Aminopyridine Scaffolds

| Starting Material Class | Reaction Type | Resulting Heterocycle | Significance |

|---|---|---|---|

| 2-Aminopyridines | Condensation with α-haloketones | Imidazo[1,2-a]pyridines | Biologically active scaffolds |

| This compound | Multi-step synthesis | Dipyridodiazepinones (e.g., Nevirapine) | Antiviral (HIV) agents google.comchemicalbook.com |

Scaffold Diversity and Library Synthesis for Drug Discovery and Material Science

The concept of "privileged scaffolds" is central to modern drug discovery, where certain molecular frameworks are known to interact with multiple biological targets. The pyridine ring is considered an attractive scaffold in this regard. nih.gov The functional group handles on this compound make it an excellent candidate for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

By systematically reacting the amino and chloro groups with a diverse set of building blocks, a large library of analogues can be synthesized. For example, the amino group can be acylated, alkylated, or used in multicomponent reactions, while the chloro group can be substituted with various nucleophiles such as amines, alcohols, and thiols through cross-coupling reactions like the Buchwald-Hartwig amination.

This approach allows for the exploration of a vast chemical space around the this compound core, leading to the discovery of new molecules with potential therapeutic or material applications. While specific library synthesis projects using this exact scaffold are not widely published, the principles of combinatorial chemistry are well-established and directly applicable. nih.gov The generation of such libraries can be performed in solution-phase or on solid support, with computational methods often used to guide the design and selection of building blocks to maximize diversity and the likelihood of identifying active compounds. nih.gov

Development of Functional Organic Materials and Polymers

The application of this compound extends beyond pharmaceuticals into the realm of materials science. The ability of aminopyridine derivatives to act as ligands for metal ions opens up the possibility of creating coordination polymers and other functional organic materials.

Coordination polymers constructed from organic ligands and metal ions can exhibit a range of interesting electronic and photophysical properties, including luminescence and conductivity. Studies on related chloro-substituted pyrazin-2-amines have shown their ability to form 1D and 2D coordination polymers with copper(I) bromide. mdpi.com These structures are often mediated by a combination of coordination bonds, hydrogen bonds, and halogen bonds. mdpi.com

Similarly, it is conceivable that this compound could be used to synthesize coordination polymers with unique electronic or optical properties. The pyridine nitrogen and the exocyclic amino group can both coordinate to metal centers, potentially leading to the formation of extended network structures. The electronic nature of these materials could be tuned by the choice of the metal ion and by further modification of the pyridine scaffold. For instance, complexes of 2-amino-3-methylpyridine (B33374) with silver(I) have been shown to be luminescent. mdpi.com

The nitrogen atoms in this compound (both the pyridine ring nitrogen and the amino group) can act as electron-donating centers, making the molecule a suitable ligand for transition metal catalysis. The resulting metal complexes can be designed to catalyze a variety of organic transformations.

Table 2: Representative Metal Complexes with Aminopyridine-type Ligands

| Ligand | Metal Ion | Complex Type | Potential Application |

|---|---|---|---|

| 2-Amino-3-methylpyridine | Ag(I), Cu(II) | Mononuclear and Polymeric | Luminescent materials, Catalysis mdpi.com |

| 3-Aminopyridine | Co(II), Co(III), Ni(II) | Mononuclear and Polymeric | Catalysis, Magnetic materials elsevierpure.com |

These examples underscore the potential of this compound to serve as a versatile ligand in the development of novel catalysts for organic synthesis.

Stereoselective Synthesis of Chiral Pyridine Derivatives

The creation of chiral molecules is of paramount importance in drug discovery, as different enantiomers of a drug can have vastly different biological activities. While the direct use of this compound in stereoselective synthesis is not extensively documented, its structure presents opportunities for the development of chiral pyridine derivatives.

Asymmetric synthesis methodologies could potentially be applied to reactions involving this scaffold. For instance, if the amino group were to be transformed into a directing group, it could guide the stereoselective functionalization of other parts of the molecule. Alternatively, the synthesis of chiral ligands from this compound for use in asymmetric catalysis represents a plausible research direction.